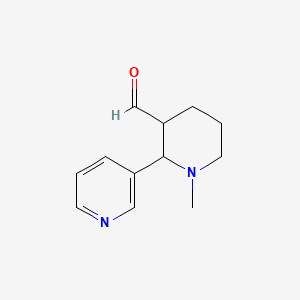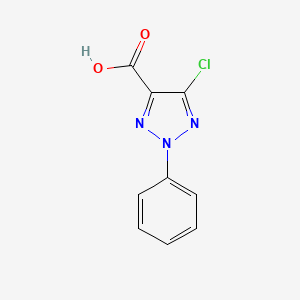
3-(Allyloxy)-5-bromobenzofuran-2-carboxylicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L’acide 3-(allyloxy)-5-bromobenzofurane-2-carboxylique est un composé organique qui présente un noyau benzofurane substitué par un groupe allyloxy en position 3, un atome de brome en position 5 et un groupe acide carboxylique en position 2.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l’acide 3-(allyloxy)-5-bromobenzofurane-2-carboxylique implique généralement plusieurs étapes. Une méthode courante commence avec le 2-allylphénol disponible dans le commerce. Les étapes de synthèse comprennent la nitration, la bromation sélective, l’allylation et la réduction du groupe nitro . Les conditions réactionnelles impliquent souvent l’utilisation de carbonate de potassium comme base et d’acétone comme solvant .
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour l’acide 3-(allyloxy)-5-bromobenzofurane-2-carboxylique ne soient pas bien documentées, l’approche générale impliquerait la mise à l’échelle des méthodes de synthèse en laboratoire. Cela inclurait l’optimisation des conditions réactionnelles pour améliorer le rendement et la pureté, ainsi que la garantie que le processus est rentable et respectueux de l’environnement.
Analyse Des Réactions Chimiques
Types de réactions
L’acide 3-(allyloxy)-5-bromobenzofurane-2-carboxylique peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe allyloxy peut être oxydé pour former un époxyde ou un aldéhyde.
Réduction : L’atome de brome peut être réduit en un atome d’hydrogène.
Substitution : L’atome de brome peut être substitué par d’autres nucléophiles, tels que des amines ou des thiols.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium (LiAlH4) ou l’hydrogène gazeux (H2) en présence d’un catalyseur au palladium peuvent être utilisés.
Substitution : Les réactions de substitution nucléophile utilisent souvent des réactifs tels que l’azoture de sodium (NaN3) ou le thiolate de sodium (NaSR).
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation du groupe allyloxy peut produire un époxyde, tandis que la substitution de l’atome de brome par une amine peut produire un dérivé aminé .
Applications de la recherche scientifique
L’acide 3-(allyloxy)-5-bromobenzofurane-2-carboxylique a plusieurs applications dans la recherche scientifique :
Chimie : Il sert de bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Il peut être utilisé dans l’étude de l’inhibition enzymatique et de la liaison aux récepteurs.
Industrie : Il peut être utilisé dans la production de matériaux de pointe, tels que les polymères et les revêtements.
Applications De Recherche Scientifique
3-(Allyloxy)-5-bromobenzofuran-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and receptor binding.
Industry: It may be used in the production of advanced materials, such as polymers and coatings.
Mécanisme D'action
Le mécanisme d’action de l’acide 3-(allyloxy)-5-bromobenzofurane-2-carboxylique implique son interaction avec des cibles moléculaires spécifiques. Le groupe allyloxy peut participer aux liaisons hydrogène et aux interactions hydrophobes, tandis que l’atome de brome peut participer aux liaisons halogènes. Ces interactions peuvent moduler l’activité des enzymes ou des récepteurs, conduisant à divers effets biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
3-(Allyloxy)-5-bromobenzofurane : Il manque le groupe acide carboxylique, ce qui peut affecter sa solubilité et sa réactivité.
Acide 3-(allyloxy)-5-chlorobenzofurane-2-carboxylique : Structure similaire mais avec un atome de chlore au lieu de brome, ce qui peut influencer ses propriétés chimiques et son activité biologique.
Unicité
L’acide 3-(allyloxy)-5-bromobenzofurane-2-carboxylique est unique en raison de la combinaison de ses groupes fonctionnels, qui confèrent une réactivité chimique spécifique et une activité biologique potentielle. La présence du groupe acide carboxylique améliore sa solubilité dans les milieux aqueux, le rendant plus polyvalent pour diverses applications .
Propriétés
Formule moléculaire |
C12H9BrO4 |
|---|---|
Poids moléculaire |
297.10 g/mol |
Nom IUPAC |
5-bromo-3-prop-2-enoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C12H9BrO4/c1-2-5-16-10-8-6-7(13)3-4-9(8)17-11(10)12(14)15/h2-4,6H,1,5H2,(H,14,15) |
Clé InChI |
DJURINMTQMOKSI-UHFFFAOYSA-N |
SMILES canonique |
C=CCOC1=C(OC2=C1C=C(C=C2)Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzyl 3-(methylamino)-7,8-dihydropyrido[4,3-C]pyridazine-6(5H)-carboxylate](/img/structure/B11786170.png)
![4-(4-Chlorophenyl)-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11786171.png)


![2-(4-(Phenylsulfonyl)-3,4-dihydro-2H-benzo[b][1,4]oxazin-2-yl)acetic acid](/img/structure/B11786190.png)



![4-(Piperidin-4-yl)furo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11786217.png)



![6-Bromo-8-chloro-3-phenyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B11786248.png)
![Methyl6-formyl-[2,3'-bipyridine]-5-carboxylate](/img/structure/B11786253.png)
